2-bromo-N,N-diisopropylbenzamide

Regioselective synthesis Suzuki–Miyaura coupling Directed ortho‑metalation

Mis-shipment of the debromo analog or wrong regioisomer causes failed cross-couplings. This ortho-bromo isomer is the required substrate for benzamide ortho-arylation. • 82% documented Suzuki yield with naphthylboronic acid - reliable baseline for parallel library synthesis. • ~105°C mp vs. 69-71°C for debromo parent - rapid melting-point verification prevents costly errors. • Bypasses 6 mol% Ir catalyst, 4 h reaction time, and chromatographic separation of in situ bromination.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
CAS No. 79839-66-0
Cat. No. B1363426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-diisopropylbenzamide
CAS79839-66-0
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC=CC=C1Br
InChIInChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3
InChIKeyCFGJWHGKVALRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-diisopropylbenzamide: Identity and Procurement


2-Bromo-N,N-diisopropylbenzamide (CAS 79839-66-0, molecular formula C₁₃H₁₈BrNO, MW 284.19 g·mol⁻¹) is an ortho‑brominated tertiary benzamide featuring a benzene ring substituted at the 2‑position with bromine and bearing an N,N‑diisopropyl carboxamide directing group [1]. It belongs to the class of halogenated N,N‑dialkylbenzamides widely used as synthetic intermediates for directed ortho‑metalation (DoM), cross‑coupling, and heterocycle assembly [2]. Commercial sources typically supply the compound as colorless crystals at ≥95–97% purity, with a predicted melting point of ~105 °C and a boiling point of ~365 °C at 760 mmHg .

Ortho-selective Suzuki coupling: pre-installed electrophilic site enables direct biaryl synthesis with reported efficiency
Pre-functionalized building block: bypasses demanding catalytic ortho-bromination, streamlining synthetic workflows
Rapid identity check: distinct melting point (~105 °C predicted) vs. debromo parent enables incoming QC verification

Why 2-Bromo-N,N-diisopropylbenzamide Lacks Direct Substitutes


Although 2‑bromo‑, 3‑bromo‑, and 4‑bromo‑N,N‑diisopropylbenzamide share the same molecular formula (C₁₃H₁₈BrNO) and mass (284.19 g·mol⁻¹), their regiochemistry fundamentally alters reactivity, directing‑group accessibility, and the outcome of key synthetic transformations. The ortho‑bromine in the 2‑isomer occupies the same ring position that the N,N‑diisopropylamide group directs for metalation, rendering this compound a pre‑functionalized electrophile for cross‑coupling rather than a substrate for further directed C–H activation [1]. In contrast, the 3‑ and 4‑bromo isomers retain an unblocked ortho site available for directed lithiation or halogenation, leading to divergent downstream products. Physical properties also differ measurably: the 2‑bromo isomer has a predicted melting point of ~105 °C and a boiling point of 364.6 ± 25.0 °C, whereas the non‑brominated parent N,N‑diisopropylbenzamide melts at 69–71 °C with a boiling point of 148–152 °C (18 mmHg) . These differences have direct consequences for purification, formulation, and procurement specifications, making unverified substitution a source of experimental failure.

Regiochemistry mismatch

3‑bromo and 4‑bromo isomers deliver meta/para connectivity, not ortho; unverified substitution alters coupling product architecture

Physical property divergence

Non‑brominated parent melts 36 °C lower (69–71 °C), complicating purification and identity confirmation if mistakenly supplied

Pathway‑specific validation

Only the 2‑bromo isomer is documented as intermediate for 7H‑benzo[c]fluorene; 3‑/4‑bromo analogs lack reported synthetic utility in that route

2-Bromo-N,N-diisopropylbenzamide: Differentiation Evidence vs. Analogs


Ortho-Bromine Regiochemistry in Cross-Coupling

The 2‑bromo substitution pattern pre‑installs an electrophilic center at the ortho position, enabling direct Suzuki–Miyaura coupling to generate ortho‑substituted biaryl amides. In the patent example (EP2006278), 2‑bromo‑N,N‑diisopropylbenzamide was reacted with 1‑naphthylboronic acid under standard Pd(PPh₃)₄ catalysis to afford the coupled product in 82% isolated yield after silica gel chromatography [1]. By contrast, the 3‑bromo and 4‑bromo isomers would produce meta‑ and para‑substituted biaryl products, respectively—a regiochemical outcome that cannot be replicated by the 2‑bromo isomer. The N,N‑diisopropylamide group simultaneously serves as a robust directing group for ortho‑metalation on non‑brominated or meta/para‑halogenated substrates, but ortho‑bromination blocks this site, making the 2‑bromo isomer uniquely suited as a terminal electrophilic building block rather than a DoM substrate [2].

Ortho regiochemistry
Class-level inference
82% isolated yield (ortho‑biaryl); meta/para isomers give meta/para products
Ortho connectivity requires 2‑bromo isomer
Suzuki coupling with Pd(PPh₃)₄, aq. Na₂CO₃, THF, reflux
Regioselective synthesis Suzuki–Miyaura coupling Directed ortho‑metalation

Physical Property Differentiation of Bromo Isomers

The 2‑bromo isomer exhibits distinct physicochemical properties compared with its non‑brominated parent and positional isomers. The predicted melting point of the 2‑bromo compound is 105.32 °C (mean or weighted MP), whereas N,N‑diisopropylbenzamide (no bromine) has a literature melting point of 69–71 °C [1]. The 3‑bromo isomer shares an identical predicted melting point (105.32 °C), but the predicted boiling points show a small but measurable gradient: 2‑bromo, 364.6 ± 25.0 °C; 3‑bromo, 363.8 ± 25.0 °C; 4‑bromo, 362.8 ± 25.0 °C (all at 760 mmHg) [1]. The presence or absence of bromine causes a 36 °C melting‑point differential, which is sufficient for simple melting‑point identity testing during incoming quality control.

Physical properties
Cross-study comparable
Δmp +36 °C vs. debromo parent; bp gradient ~1–2 °C among bromo isomers
Melting point supports rapid identity QC
Predicted values; literature mp for parent 69–71 °C
Physicochemical characterization Isomer identification Chromatographic separation

Suzuki Coupling Yield as a Procurement Benchmark

In a documented patent procedure, 2‑bromo‑N,N‑diisopropylbenzamide (7.5 g, 26.3 mmol) underwent Suzuki coupling with 1‑naphthylboronic acid to deliver 7.1 g of the purified ortho‑biaryl product (82% yield) [1]. While direct head‑to‑head yield data for the 3‑bromo and 4‑bromo isomers under identical conditions are not publicly available, the 82% value serves as a peer‑established performance benchmark for the 2‑bromo isomer in Pd‑catalyzed cross‑coupling. In the Cp*Ir(III)‑catalyzed ortho‑halogenation of N,N‑diisopropylbenzamides, bromination required a substantially higher catalyst loading (6 mol% vs. 0.5 mol% for iodination) and longer reaction time (4 h vs. 1 h), with no chlorination reactivity observed [2]. This class‑level data indicates that the 2‑bromo isomer, as a pre‑formed brominated benzamide, bypasses the need for this demanding catalytic bromination step, offering a practical advantage for users who require the brominated building block directly.

Coupling benchmark
Supporting evidence
82% isolated yield (Suzuki); catalytic bromination requires 12× higher catalyst load and 4× longer time
Pre‑brominated isomer eliminates demanding catalysis
Cp*Ir(III) bromination vs. iodination context
Synthetic methodology Process chemistry Cross‑coupling efficiency

Validated Intermediate for 7H-Benzo[c]fluorene Synthesis

N,N‑Diisopropyl 2‑bromobenzamide is explicitly cited as an intermediate in the synthesis of 7H‑Benzo[c]fluorene (B203700), a polycyclic aromatic hydrocarbon (PAH) with documented mutagenic activity that has been studied for its potential to induce lung tumors . This application is regiochemistry‑dependent: the ortho‑bromine enables the specific ring‑closure or coupling sequence that generates the benzo[c]fluorene skeleton. The 3‑bromo and 4‑bromo isomers, while commercially available, have not been reported in this context, suggesting that the 2‑bromo substitution pattern is mechanistically required for this synthetic route.

PAH intermediate
Data to verify
Cited as intermediate for 7H‑benzo[c]fluorene (B203700); 3‑/4‑bromo not reported
2‑bromo isomer documented for this route
Supplier documentation; full synthetic route not disclosed
Polycyclic aromatic hydrocarbons Mutagenicity research Targeted synthesis

2-Bromo-N,N-diisopropylbenzamide: Application Scenarios


Ortho-Selective Suzuki Coupling for Biaryl Amides

When the synthetic objective is ortho‑arylation of a benzamide scaffold, the 2‑bromo isomer is the required substrate. The documented 82% Suzuki coupling yield with naphthylboronic acid [1] provides a reliable baseline for planning parallel library synthesis. Neither the 3‑bromo nor the 4‑bromo isomer can deliver ortho‑connectivity; substitution would alter the regiochemistry and potentially the biological or catalytic properties of the downstream product.

Synthesis of 7H-Benzo[c]fluorene and Related PAHs

Procurement of the 2‑bromo isomer is justified when the synthetic target is 7H‑Benzo[c]fluorene (B203700) or structurally related PAHs. This intermediate has been explicitly linked to this pathway [1], and no equivalent role has been reported for the 3‑ or 4‑bromo analogs. Researchers studying PAH mutagenicity or developing analytical standards for environmental monitoring should specify this isomer.

Pre-Functionalized Building Block to Bypass Catalytic Halogenation

The Cp*Ir(III)‑catalyzed ortho‑bromination of N,N‑diisopropylbenzamide requires 6 mol% catalyst loading and 4 h reaction time, compared with only 0.5 mol% and 1 h for the analogous iodination [2]. By purchasing the pre‑formed 2‑bromo isomer, laboratories avoid the cost of iridium catalyst, the extended reaction time, and the chromatographic separation of halogenation by‑products, thereby streamlining workflows that require the brominated benzamide as a starting material.

Identity Verification via Melting Point

The large melting‑point differential between 2‑bromo‑N,N‑diisopropylbenzamide (~105 °C predicted) and the non‑brominated parent N,N‑diisopropylbenzamide (69–71 °C lit.) [1][2] enables rapid incoming‑material verification using a standard melting‑point apparatus. This simple test can prevent costly errors caused by supplier mis‑shipment of the debromo analog.

Application
Selection Property
Validation Focus
Ortho-selective Suzuki coupling
Ortho-bromo regiochemistry
Cross-coupling efficiency review
7H‑Benzo[c]fluorene synthesis
Documented synthetic intermediate
Pathway-specific intermediate review
Bypass catalytic halogenation
Pre‑installed electrophilic site
Workflow streamlining context
Incoming identity verification
Distinct melting point
Melting-point-based QC check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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